molecular formula C15H15F3N2OS B7004386 N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide

N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide

Cat. No.: B7004386
M. Wt: 328.4 g/mol
InChI Key: IYHZCSBSYWRHIT-UHFFFAOYSA-N
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Description

N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring

Properties

IUPAC Name

N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c1-19-14(21)12-4-2-10(3-5-12)7-20-8-11-6-13(22-9-11)15(16,17)18/h2-6,9,20H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHZCSBSYWRHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNCC2=CSC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the trifluoromethyl group, and subsequent coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Trifluoromethyl Group: This step often employs trifluoromethylation reagents under specific conditions to ensure the selective addition of the trifluoromethyl group to the thiophene ring.

    Coupling with Benzamide: The final step involves the coupling of the thiophene derivative with a benzamide precursor, typically using amide bond-forming reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the thiophene ring or the benzamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The thiophene ring and benzamide moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-[[[5-(trifluoromethyl)phenyl]methylamino]methyl]benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-methyl-4-[[[5-(trifluoromethyl)pyridin-3-yl]methylamino]methyl]benzamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide is unique due to the presence of the trifluoromethyl group on the thiophene ring, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research applications.

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